molecular formula C12H15NO3S B556299 Benzoyl-dl-methionine CAS No. 4703-38-2

Benzoyl-dl-methionine

Cat. No.: B556299
CAS No.: 4703-38-2
M. Wt: 253.32 g/mol
InChI Key: PPFRJEXUPZWQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoyl-dl-methionine is a chemical compound with the molecular formula C₁₂H₁₅NO₃S. It is a derivative of methionine, an essential amino acid, and is characterized by the presence of a benzoyl group attached to the amino acid structure. This compound is used in various research and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Benzoyl-dl-methionine is a derivative of the amino acid methionine . Methionine is an essential amino acid that plays a crucial role in many body functions, including protein synthesis and the formation of S-adenosylmethionine (SAMe), a universal methyl donor in numerous cellular methylation reactions . Therefore, it can be inferred that the primary targets of this compound are likely to be the same enzymes and proteins that interact with methionine.

Mode of Action

SAMe then donates its methyl group to various substrates, including DNA, proteins, and lipids

Biochemical Pathways

Methionine, the parent compound of this compound, is involved in several biochemical pathways. One of the key pathways is the methionine cycle, also known as the one-carbon metabolism pathway. This pathway is involved in the synthesis and recycling of methionine and its derivative, SAMe . Another pathway is the transsulfuration pathway, which leads to the synthesis of another important amino acid, cysteine . Given the structural similarity between this compound and methionine, it’s likely that this compound may also be involved in these pathways.

Pharmacokinetics

Studies on methionine have shown that its metabolism in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress

Result of Action

For instance, methionine plays a crucial role in protein synthesis as the initiator amino acid . It’s also involved in various methylation reactions via its derivative, SAMe . These reactions play essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl-dl-methionine can be synthesized through the benzoylation of dl-methionine. The reaction typically involves the use of benzoyl chloride and a base such as sodium hydroxide or pyridine to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective formation of the benzoyl derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzoyl-dl-methionine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methionine: The parent amino acid, essential for protein synthesis.

    N-acetylmethionine: Another derivative of methionine with an acetyl group instead of a benzoyl group.

    Methionine sulfoxide: An oxidized form of methionine.

Uniqueness: Benzoyl-dl-methionine is unique due to the presence of the benzoyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-benzamido-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFRJEXUPZWQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304217
Record name Benzoyl-dl-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4703-38-2, 10290-61-6
Record name 4703-38-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC164655
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoyl-dl-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoyl-dl-methionine
Reactant of Route 2
Reactant of Route 2
Benzoyl-dl-methionine
Reactant of Route 3
Reactant of Route 3
Benzoyl-dl-methionine
Reactant of Route 4
Reactant of Route 4
Benzoyl-dl-methionine
Reactant of Route 5
Reactant of Route 5
Benzoyl-dl-methionine
Reactant of Route 6
Reactant of Route 6
Benzoyl-dl-methionine
Customer
Q & A

Q1: What is the biological significance of Benzoyl-DL-methionine's interaction with acylases?

A1: Research suggests that the utilization of this compound by Lactobacillus arabinosus is closely linked to the activity of bacterial acylases []. These enzymes potentially hydrolyze this compound, possibly enabling the bacteria to access the essential amino acid methionine. This highlights the importance of acylases in the metabolic pathways of specific bacteria.

Q2: How does the structure of this compound enable its use in studying singlet oxygen?

A2: While specific structural data wasn't provided in the abstracts, this compound is known to react with singlet oxygen []. This reactivity allows researchers to utilize it as a trapping agent to detect and quantify singlet oxygen generated by specialized devices, like the fiber-optic singlet oxygen generator described in the research.

Q3: Can this compound form complexes with metals, and what insights do these complexes offer?

A3: Yes, research indicates that this compound can form complexes with osmium tetraoxide (OsO4) []. Specifically, a complex with the formula Os2O6L4, where L represents this compound, has been identified. This finding suggests a potential role for OsO4 in cross-linking proteins and lipids during biological tissue fixation. Further investigation into these interactions could provide valuable information for understanding biological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.